molecular formula C16H19N5O3 B10941137 {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone

Cat. No.: B10941137
M. Wt: 329.35 g/mol
InChI Key: ATWSXXQXRCIGBK-UHFFFAOYSA-N
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Description

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyrazole moiety and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyrazole moiety through nucleophilic substitution. The final step involves the attachment of the nitrophenyl group via a condensation reaction under controlled conditions, such as using a suitable catalyst and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the compound. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The pyrazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole and piperazine derivatives.

Scientific Research Applications

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone stands out due to its unique combination of a pyrazole moiety and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H19N5O3/c1-18-11-13(10-17-18)12-19-6-8-20(9-7-19)16(22)14-2-4-15(5-3-14)21(23)24/h2-5,10-11H,6-9,12H2,1H3

InChI Key

ATWSXXQXRCIGBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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